![molecular formula C20H22N2O5 B270567 methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate, also known as DMQX, is a chemical compound that belongs to the quinoline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate acts as a non-competitive antagonist of the AMPA receptor, which means it binds to a different site on the receptor than the glutamate molecule. By binding to the receptor, methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate prevents the influx of calcium ions into the neuron, which is necessary for the transmission of signals between neurons. This inhibition of the AMPA receptor activity has been shown to have neuroprotective effects in various neurological disorders.
Biochemical and Physiological Effects
methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the excitotoxicity caused by excessive glutamate release in neurological disorders such as epilepsy and stroke. methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory. However, methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has some limitations as well. It has a short half-life, which means it needs to be administered frequently to maintain its effects. Additionally, methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate can be toxic at high doses, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate. One potential area of research is the development of more potent and selective AMPA receptor antagonists. Another direction is the investigation of the potential therapeutic applications of methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate in other neurological disorders such as traumatic brain injury and multiple sclerosis. Additionally, the development of new drug delivery methods for methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate could improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzoyl chloride and 2-amino-3,4-dihydroquinoline. The resulting intermediate is then treated with methyl chloroformate to yield the final product, methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate.
Applications De Recherche Scientifique
Methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been found to be a potent antagonist of the AMPA receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Propriétés
Nom du produit |
methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate |
---|---|
Formule moléculaire |
C20H22N2O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-25-17-9-6-14(12-18(17)26-2)19(23)21-15-7-8-16-13(11-15)5-4-10-22(16)20(24)27-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,23) |
Clé InChI |
TZIXSAGPIFTMJJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.